molecular formula C24H18N4O3 B11264427 2-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

2-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B11264427
M. Wt: 410.4 g/mol
InChI Key: UIFYNUSOFJIBJT-UHFFFAOYSA-N
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Description

2-(3-METHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a methyloxadiazolyl group, and a dihydrophthalazinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(3-METHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves multiple steps, typically starting with the preparation of the core dihydrophthalazinone structure. This is followed by the introduction of the methoxyphenyl and methyloxadiazolyl groups through various organic reactions. Common synthetic routes include:

    Formation of the Dihydrophthalazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Methyloxadiazolyl Group: This can be done using coupling reactions, such as those involving oxadiazole derivatives.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(3-METHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-METHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-(3-METHOXYPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, which can influence their reactivity and applications.

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one

InChI

InChI=1S/C24H18N4O3/c1-15-7-5-8-16(13-15)22-25-23(31-27-22)21-19-11-3-4-12-20(19)24(29)28(26-21)17-9-6-10-18(14-17)30-2/h3-14H,1-2H3

InChI Key

UIFYNUSOFJIBJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC

Origin of Product

United States

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